3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H37N5O4S and its molecular weight is 563.72. The purity is usually 95%.
BenchChem offers high-quality 3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with structural elements similar to the described molecule have been synthesized and characterized, revealing potential pharmacological activities. For example, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives involved reactions with various primary aliphatic and aromatic amines, including some sulfa drugs. These compounds were fully characterized using spectral analyses, hinting at their future investigation for pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Antimicrobial and Antiviral Studies
Derivatives of quinazolinone, which share a structural resemblance with the target compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. For instance, 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives showed significant antiviral activity against an avian paramyxo virus, highlighting their potential as antiviral agents (B. Selvakumar et al., 2018).
Anticancer Research
The exploration of quinazoline derivatives containing piperazine moieties as antitumor agents shows the importance of such structures in medicinal chemistry. Novel quinazoline derivatives containing piperazine analogs were synthesized and showed potent antiproliferative activities against various cancer cell lines, suggesting their usefulness in cancer treatment research (Wen Li et al., 2020).
Mechanism of Action
Target of action
Some compounds with piperazine and tetrahydroquinazoline structures have been studied for their anti-tubercular and anticancer activities, suggesting that they might target Mycobacterium tuberculosis and cancer cells, respectively.
Mode of action
Some n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives have been found to induce apoptosis in mcf-7 breast cancer cells .
Biochemical pathways
The induction of apoptosis suggests that they might affect pathways related to cell survival and death .
Result of action
Some of these compounds have shown significant activity against Mycobacterium tuberculosis and cancer cells , indicating that they might have antimicrobial and anticancer effects.
properties
IUPAC Name |
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O4S/c1-22(36)23-6-8-24(9-7-23)32-13-15-34(16-14-32)28(37)5-3-2-4-12-35-29(38)26-21-25(33-17-19-39-20-18-33)10-11-27(26)31-30(35)40/h6-11,21,26H,2-5,12-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTLDJHGUNCUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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